HSP90α Binding Affinity: 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea vs. Structurally Related Ureas
A fluorescence polarization assay measuring displacement of FITC-geldanamycin from the N-terminal domain of recombinant human HSP90α provides a quantitative comparator. This compound (recorded as CHEMBL4278768, corresponding to Compound 14a in patents US10464907 and US10889552) exhibited an IC50 of 1,000 nM (1.0 µM) in this assay [1]. This value places it in the mid-potency range for cyclic sulfonamide-bearing urea HSP90 ligands, and notably weaker than optimized clinical candidates (e.g., ganetespib, IC50 ~5 nM in similar FP assays), indicating a distinct selectivity window rather than pan-HSP90 inhibition.
| Evidence Dimension | HSP90α N-terminal domain binding (FITC-geldanamycin displacement FP assay) |
|---|---|
| Target Compound Data | IC50 = 1,000 nM |
| Comparator Or Baseline | Ganetespib (STA-9090): IC50 ≈ 5 nM in analogous FP assays; weaker HSP90 ligands with IC50 > 10,000 nM are considered inactive in this assay format. |
| Quantified Difference | 200-fold less potent than ganetespib; approximately 10-fold more potent than the inactivity threshold. |
| Conditions | Recombinant full-length HSP90α N-terminal domain; FITC-geldanamycin probe; 16-hour incubation; fluorescence polarization readout. Source: BindingDB BDBM50464549. |
Why This Matters
This IC50 value defines the compound's affinity window for the HSP90 N-terminal ATP-binding site, enabling researchers to select it as a moderate-affinity probe for mechanistic studies where complete HSP90 ablation is undesirable.
- [1] BindingDB Entry BDBM50464549, CHEMBL4278768. Inhibition of FITC-geldanamycin binding to N-terminal domain of recombinant full-length HSP90alpha. View Source
